Calcium di(naphthalene-2-sulphonate) Calcium di(naphthalene-2-sulphonate)
Brand Name: Vulcanchem
CAS No.: 42781-68-0
VCID: VC16978185
InChI: InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2
SMILES:
Molecular Formula: C20H14CaO6S2
Molecular Weight: 454.5 g/mol

Calcium di(naphthalene-2-sulphonate)

CAS No.: 42781-68-0

Cat. No.: VC16978185

Molecular Formula: C20H14CaO6S2

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Calcium di(naphthalene-2-sulphonate) - 42781-68-0

Specification

CAS No. 42781-68-0
Molecular Formula C20H14CaO6S2
Molecular Weight 454.5 g/mol
IUPAC Name calcium;naphthalene-2-sulfonate
Standard InChI InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2
Standard InChI Key XZCJIXJQEJKFHE-UHFFFAOYSA-L
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Ca+2]

Introduction

Chemical Structure and Molecular Characteristics

Calcium di(naphthalene-2-sulphonate) (Ca(C₁₀H₇SO₃)₂) consists of a central calcium ion bonded to two naphthalene-2-sulfonate anions. Each anion features a naphthalene ring system substituted with a sulfonate (-SO₃⁻) group at the 2-position, conferring aromatic stability and ionic character. The planar naphthalene backbone facilitates π-π stacking interactions, while the sulfonate groups enhance water solubility and reactivity with metal ions .

The molecular weight of the compound is approximately 494.5 g/mol, calculated from the sum of atomic masses (Ca: 40.08, C₂₀H₁₄S₂O₆: 454.42). X-ray crystallography of related compounds, such as sodium naphthalenesulfonate, reveals that sulfonate groups adopt a trigonal planar geometry, optimizing ionic interactions with the calcium ion . This structural configuration underpins the compound’s stability in aqueous and organic matrices, making it suitable for diverse industrial applications.

Synthesis and Production Methodologies

The synthesis of calcium di(naphthalene-2-sulphonate) proceeds through two primary stages: (1) sulfonation of naphthalene to form naphthalene-2-sulfonic acid and (2) neutralization with calcium hydroxide.

Sulfonation of Naphthalene

Naphthalene undergoes sulfonation with concentrated sulfuric acid at elevated temperatures (160–180°C). Under kinetic control, the reaction initially yields naphthalene-1-sulfonic acid, which isomerizes to the thermodynamically favored naphthalene-2-sulfonic acid upon prolonged heating . Patent EP0047450A1 details a process involving vacuum concentration (25–100 mbar) of the reaction mixture to reduce water content below 15%, followed by thermal treatment at 150–200°C to achieve high-purity naphthalene-2-sulfonic acid .

Neutralization and Salt Formation

The sulfonic acid is neutralized with calcium hydroxide in aqueous solution:

2C10H7SO3H+Ca(OH)2Ca(C10H7SO3)2+2H2O2 \, \text{C}_{10}\text{H}_7\text{SO}_3\text{H} + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_{10}\text{H}_7\text{SO}_3)_2 + 2 \, \text{H}_2\text{O}

The resulting calcium salt precipitates upon cooling and is purified via recrystallization or filtration . Industrial-scale production often employs continuous reactors to optimize yield and minimize byproducts such as naphthalene disulfonates.

Physicochemical Properties

The compound’s functionality is dictated by its inherent properties:

PropertyValue/RangeMethod of Determination
Molecular Weight494.5 g/molCalculated from formula
Solubility in Water25 g/L (20°C)Gravimetric analysis
Melting Point>300°C (decomposes)Differential Scanning Calorimetry
pH (1% solution)6.5–7.5Potentiometric titration

These properties derive from the strong ionic interactions between calcium and sulfonate groups, as well as the aromatic system’s rigidity .

Comparative Analysis with Related Sulfonates

Calcium di(naphthalene-2-sulphonate) belongs to a broader class of aryl sulfonates, each with distinct attributes:

CompoundSolubility (g/L)Primary UseThermal Stability
Sodium naphthalenesulfonate120Surfactant, dye intermediateModerate
Dinonylnaphthalenesulfonic acid0.5Lubricant additiveHigh
Naphthalene-1,5-disulfonic acid85Polymer synthesisLow

The calcium salt’s intermediate solubility and stability position it uniquely for applications requiring balanced hydrophilicity and thermal resistance .

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